molecular formula C27H29FN2O6S2 B1308495 Sulforhodamine B 2-acid fluoride CAS No. 98806-82-7

Sulforhodamine B 2-acid fluoride

Cat. No.: B1308495
CAS No.: 98806-82-7
M. Wt: 560.7 g/mol
InChI Key: OVVHIVNJSALABS-UHFFFAOYSA-N
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Description

Sulforhodamine B 2-acid fluoride is a fluorescent dye known for its high water solubility and extensive use in various scientific fields. It is a derivative of sulforhodamine B, which is widely utilized for its fluorescence properties. The compound is characterized by its ability to absorb light at 560 nm and emit fluorescence at approximately 580 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulforhodamine B 2-acid fluoride typically involves the reaction of sulforhodamine B with fluorinating agents under controlled conditions. The process requires precise temperature and pH control to ensure the successful incorporation of fluoride groups into the molecule .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and stringent quality control measures to achieve a product with fluorescence assay purity of ≥97.0% .

Chemical Reactions Analysis

Types of Reactions: Sulforhodamine B 2-acid fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, each with distinct fluorescence characteristics .

Scientific Research Applications

Sulforhodamine B 2-acid fluoride is extensively used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of sulforhodamine B 2-acid fluoride involves its ability to bind to basic amino acid residues in proteins. This binding is pH-dependent and occurs under mild acidic conditions. The compound’s fluorescence properties allow for the quantification of protein content and cell proliferation in various assays . The molecular targets include cellular proteins, and the pathways involved are primarily related to protein binding and fluorescence emission .

Properties

IUPAC Name

4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-3-fluorosulfonylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(38(33,34)35)17-26(23)37(28,31)32/h9-17H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVHIVNJSALABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401501
Record name Sulforhodamine B 2-acid fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98806-82-7
Record name Sulforhodamine B 2-acid fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulforhodamine B 2-acid fluoride
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